molecular formula C7H11ClN2O3 B13572561 5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride

5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride

Cat. No.: B13572561
M. Wt: 206.63 g/mol
InChI Key: MVVCCCUUXDSWCG-UHFFFAOYSA-N
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Description

5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride is a synthetic compound with a unique structure that combines an oxazole ring with an amino group and a carboxylic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropan-1-ol with an acyl chloride to form an intermediate, which then undergoes cyclization to yield the oxazole ring . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the oxazole ring can produce various reduced forms of the compound.

Scientific Research Applications

5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Aminopropan-2-yl)-1,2-oxazole-3-carboxylicacidhydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H11ClN2O3

Molecular Weight

206.63 g/mol

IUPAC Name

5-(2-aminopropan-2-yl)-1,2-oxazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H10N2O3.ClH/c1-7(2,8)5-3-4(6(10)11)9-12-5;/h3H,8H2,1-2H3,(H,10,11);1H

InChI Key

MVVCCCUUXDSWCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NO1)C(=O)O)N.Cl

Origin of Product

United States

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